5-Methylthiolane-2-carboxylic acid 5-Methylthiolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1206675-27-5
VCID: VC4897801
InChI: InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
SMILES: CC1CCC(S1)C(=O)O
Molecular Formula: C6H10O2S
Molecular Weight: 146.2

5-Methylthiolane-2-carboxylic acid

CAS No.: 1206675-27-5

Cat. No.: VC4897801

Molecular Formula: C6H10O2S

Molecular Weight: 146.2

* For research use only. Not for human or veterinary use.

5-Methylthiolane-2-carboxylic acid - 1206675-27-5

Specification

CAS No. 1206675-27-5
Molecular Formula C6H10O2S
Molecular Weight 146.2
IUPAC Name 5-methylthiolane-2-carboxylic acid
Standard InChI InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Standard InChI Key LGZJNCHQIKMJRA-UHFFFAOYSA-N
SMILES CC1CCC(S1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Methylthiophene-2-carboxylic acid is systematically named as 5-methylthiophene-2-carboxylic acid under IUPAC nomenclature. Alternative names include 5-methyl-2-thenoic acid and rivaroxaban impurity 51 . Its SMILES notation is O=C(C1=CC=C(C)S1)O\text{O=C(C1=CC=C(C)S1)O}, reflecting the thiophene ring’s substitution pattern. The InChIKey, VCNGNQLPFHVODE-UHFFFAOYSA-N\text{VCNGNQLPFHVODE-UHFFFAOYSA-N}, uniquely identifies its stereochemical and structural features .

Crystallographic and Electronic Properties

The compound’s planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing carboxylic acid group enhances its reactivity in electrophilic substitutions. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the asymmetric distribution of electron density between the methyl and carboxylic acid groups .

Physicochemical Properties

Thermal and Physical Parameters

The compound exhibits a melting point of 135–138°C and a boiling point estimated at 229.75°C . Its density is approximately 1.365 g/cm³, and the refractive index is 1.5300, consistent with aromatic heterocycles . The pKa of the carboxylic acid group is 3.71 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point135–138°C
Boiling Point229.75°C (estimate)
Density1.365 g/cm³
Refractive Index1.5300
pKa3.71 ± 0.10
Log P (Consensus)1.64

Solubility and Partitioning

The compound demonstrates solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol (0.821 mg/mL) . Its octanol-water partition coefficient (Log P) ranges from 1.35 (iLOGP) to 2.34 (SILICOS-IT), with a consensus value of 1.64, indicating moderate lipophilicity .

Synthesis and Derivatization

Esterification Reactions

The most common synthesis involves esterification of 5-methylthiophene-2-carboxylic acid with ethanol under acidic conditions. For example, refluxing the acid with concentrated H2SO4\text{H}_2\text{SO}_4 in ethanol for 72 hours yields the ethyl ester with 67% efficiency . Alternative methods employ methanol and HCl gas, achieving 86% yield for the methyl ester .

Table 2: Representative Synthesis Conditions

ReactionConditionsYield
Ethyl Ester FormationH2SO4\text{H}_2\text{SO}_4, EtOH, reflux, 72h67%
Methyl Ester FormationHCl gas, MeOH, 18h86%
BrominationNBS, CCl4\text{CCl}_4, 70°C516 mg

Bromination at the Methyl Group

Bromination using N\text{N}-bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide) in carbon tetrachloride introduces a bromine atom at the methyl position. This reaction proceeds via a radical chain mechanism, yielding 5-bromomethyl-2-carbomethoxythiophene, a precursor for further functionalization .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing rivaroxaban, a factor Xa inhibitor. Its brominated derivatives are used to introduce functional groups for anticoagulant activity optimization .

Material Science

In polymer chemistry, the thiophene ring’s conjugated system enables its use in conductive polymers and organic electronics. Derivatives are explored in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

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